8-Fluoro-3-iodo-6-methylquinoline
Description
Significance of Quinoline (B57606) Scaffold in Medicinal and Industrial Chemistry
The quinoline scaffold, a fused heterocyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the development of new chemical entities. nih.govtandfonline.comnih.gov This "privileged structure" is present in a wide array of natural products, pharmaceuticals, and industrial chemicals. tandfonline.comusc.edu In medicinal chemistry, quinoline derivatives have shown a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. nih.govnih.govijresm.com The versatility of the quinoline ring allows for functionalization at various positions, enabling the synthesis of diverse derivatives with tailored properties. frontiersin.org This adaptability has led to numerous quinoline-based drugs being approved for clinical use and many more are currently under investigation. tandfonline.comusc.edu Beyond pharmaceuticals, quinolines are utilized in the manufacturing of dyes, as solvents for resins and terpenes, and as corrosion inhibitors. wikipedia.org
Role of Halogen and Alkyl Substituents in Modulating Quinoline Properties
The introduction of halogen and alkyl substituents onto the quinoline scaffold plays a crucial role in modulating its physicochemical and biological properties. frontiersin.org Halogenation, the process of adding halogen atoms such as fluorine, chlorine, bromine, or iodine, can significantly influence a molecule's reactivity, lipophilicity, and binding affinity to biological targets. nih.gov For instance, the presence of halogens can enhance antibacterial properties and is a key feature in many modern agrochemicals. nih.gov The specific type and position of the halogen can lead to unique pharmacological profiles.
Alkyl groups, such as a methyl group, also impact the molecule's characteristics. They can affect the steric and electronic properties, influencing how the molecule interacts with its environment. rsc.org The strategic placement of both halogen and alkyl substituents is a fundamental approach in medicinal chemistry to fine-tune the efficacy and selectivity of quinoline-based compounds. nih.gov
Specific Research Interest in Poly-Substituted Quinoline Derivatives, with a Focus on 8-Fluoro-3-iodo-6-methylquinoline
Poly-substituted quinoline derivatives, those bearing multiple functional groups, are of particular interest to researchers. ijresm.comhnue.edu.vn The combination of different substituents can lead to synergistic effects, resulting in compounds with enhanced or novel activities. frontiersin.org this compound is a prime example of such a molecule, incorporating a fluorine atom, an iodine atom, and a methyl group on the quinoline core. This specific combination of substituents makes it a valuable compound for scientific investigation. The CAS number for this compound is 1592298-19-5. sigmaaldrich.com
Overview of Research Domains Applicable to this compound
Given its structure, this compound holds potential for exploration in several research domains. Its halogenated nature suggests possible applications in medicinal chemistry, particularly in the development of therapeutic agents. The presence of an iodine atom makes it a suitable candidate for cross-coupling reactions, a fundamental tool in synthetic organic chemistry for creating complex molecules. Furthermore, the study of such poly-substituted quinolines contributes to a deeper understanding of structure-activity relationships, guiding the design of future compounds with optimized properties. nih.gov
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | C10H7FIN | Not available | Fluoro, iodo, and methyl substituted quinoline |
| 6-Fluoro-3-methylquinoline | C10H8FN | 165.17 | Fluoro and methyl substituted quinoline. ontosight.ai |
| 8-Methylquinoline | C10H9N | 143.19 | Methyl substituted quinoline. sigmaaldrich.com |
| 6-Methylquinoline (B44275) | C10H9N | 143.19 | Methyl substituted quinoline. thegoodscentscompany.com |
| 3-Iodo-6-methylquinoline | C10H8IN | Not available | Iodo and methyl substituted quinoline. rsc.org |
| 8-Fluoro-6-methylquinoline | C10H8FN | 161.18 | Fluoro and methyl substituted quinoline. scbt.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-fluoro-3-iodo-6-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FIN/c1-6-2-7-4-8(12)5-13-10(7)9(11)3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUNWDAYGRAKMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C(=C1)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformations of 8 Fluoro 3 Iodo 6 Methylquinoline
Reactivity of the Quinoline (B57606) Nitrogen
The lone pair of electrons on the quinoline nitrogen atom imparts basicity and nucleophilicity, making it a primary site for electrophilic attack.
N-Oxidation Reactions
The nitrogen atom of the quinoline ring can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide exhibits altered electronic properties, which can influence the reactivity of the entire quinoline system. For instance, N-oxidation can facilitate nucleophilic substitution at the C2 and C4 positions. While specific studies on the N-oxidation of 8-fluoro-3-iodo-6-methylquinoline are not prevalent, the oxidation of various fluoroquinolones has been documented, suggesting that the presence of the fluorine atom does not impede this reaction. The oxidation of structurally related fluoroquinolones by reagents such as hexacyanoferrate (III) has been observed, indicating the susceptibility of the quinoline nitrogen to oxidation even in the presence of a fluorine substituent najah.edu.
Reactivity of Halogen Substituents
The carbon-halogen bonds at the C-3 (iodo) and C-8 (fluoro) positions are key sites for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions and halogen-metal exchange. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in these transformations.
Suzuki-Miyaura Cross-Coupling Reactions at Iodinated Positions
The iodine atom at the C-3 position is an excellent leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a new carbon-carbon bond by coupling the quinoline core with a variety of organoboron reagents, such as boronic acids or their esters. The general mechanism involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
While no specific examples for this compound are available, numerous studies on iodo-substituted quinolines demonstrate the facility of this reaction. For instance, the Suzuki-Miyaura coupling of 8-iodoquinolin-4(1H)-one with a benzothiadiazole bispinacol boronic ester proceeds rapidly to afford the corresponding coupled product researchgate.net. This precedent strongly suggests that this compound would readily undergo Suzuki-Miyaura coupling at the C-3 position with a range of aryl and vinyl boronic acids.
Below is a representative table of Suzuki-Miyaura reaction conditions that have been successfully applied to various iodo-substituted heterocyclic compounds, which could be adapted for this compound.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 8-iodoquinolin-4(1H)-one | BTZ(Bpin)2 | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 100 | High |
| 2 | 2-aryl-4-chloro-3-iodoquinoline | Arylboronic acid | Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | Reflux | Moderate to High |
| 3 | ortho-bromoanilines | Various boronic esters | Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | 100 | Good to Excellent nih.gov |
Other Cross-Coupling Reactions (e.g., Heck, Sonogashira) for Further Derivatization
The versatile reactivity of the C-3 iodo substituent extends to other important palladium-catalyzed cross-coupling reactions, including the Heck and Sonogashira reactions.
The Heck reaction involves the coupling of the aryl iodide with an alkene to form a new carbon-carbon double bond wikipedia.orgorganic-chemistry.org. This reaction is typically carried out in the presence of a palladium catalyst and a base. Studies on 3-iodoquinolin-2(1H)-one have shown successful Heck coupling with alkenes, indicating that the 3-iodo position of the quinoline ring is amenable to this transformation researchgate.net.
The Sonogashira reaction facilitates the formation of a carbon-carbon triple bond by coupling the aryl iodide with a terminal alkyne wikipedia.orgorganic-chemistry.org. This reaction is co-catalyzed by palladium and copper complexes in the presence of a base. The regioselective Sonogashira cross-coupling of 2-aryl-4-chloro-3-iodoquinoline derivatives with terminal alkynes has been shown to occur exclusively at the C-3 position, highlighting the high reactivity of the iodo substituent at this position unisa.ac.za.
The following table summarizes typical conditions for Heck and Sonogashira reactions on iodo-substituted quinolines.
| Reaction | Substrate | Coupling Partner | Catalyst System | Base | Solvent |
| Heck | 3-iodoquinolin-2(1H)-one | 2-methyl-3-buten-2-ol | Pd(OAc)2, PPh3 | Et3N | DMF |
| Sonogashira | 2-aryl-4-chloro-3-iodoquinoline | Terminal Alkyne | PdCl2(PPh3)2, CuI | Et3N | Triethylamine |
Halogen-Metal Exchange Reactions and Subsequent Quenching
The carbon-iodine bond can undergo halogen-metal exchange, typically with organolithium reagents such as n-butyllithium or tert-butyllithium, at low temperatures wikipedia.orgtcnj.edu. This reaction generates a highly reactive organolithium intermediate where the lithium atom replaces the iodine at the C-3 position. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. The rate of halogen-metal exchange generally follows the trend I > Br > Cl, making the iodo substituent at C-3 highly susceptible to this transformation princeton.edu.
While direct examples for this compound are not reported, this method is a well-established strategy for the functionalization of aryl halides orgsyn.orgias.ac.in. The resulting 3-lithio-8-fluoro-6-methylquinoline could be trapped with electrophiles such as aldehydes, ketones, carbon dioxide (to form a carboxylic acid), or alkyl halides.
Reactivity of the Methyl Group at C-6
The methyl group at the C-6 position of the quinoline ring is also a site for chemical modification, although it is generally less reactive than the halogenated positions. The reactivity of the methyl group is influenced by the electron-withdrawing nature of the quinoline ring.
The methyl group can undergo oxidation to a carboxylic acid under strong oxidizing conditions. Furthermore, the acidic protons of the methyl group can be abstracted by a strong base to form a carbanion, which can then participate in condensation reactions with aldehydes and ketones. While specific studies on the reactivity of the 6-methyl group in this compound are scarce, the general reactivity of methylquinolines is well-documented noaa.govsmolecule.comnih.govchemimpex.comchemos.de. For instance, 6-methylquinoline (B44275) can be a precursor in the synthesis of more complex molecules and dyes smolecule.comchemimpex.com. Its reactivity is influenced by the positioning of the methyl group, which affects its interaction with various biological targets and its solubility properties smolecule.com.
Oxidation Reactions of Alkyl Chains
The methyl group at the 6-position of the quinoline ring is susceptible to oxidation, a common transformation for alkyl-substituted aromatic heterocycles. This reaction can typically yield either the corresponding carboxylic acid or the aldehyde, depending on the oxidizing agent and reaction conditions employed.
One of the most effective reagents for the oxidation of methyl groups on quinoline rings is selenium dioxide (SeO₂). tandfonline.comtandfonline.comnih.govemporia.edu This reagent has been successfully used to convert methylquinolines into their corresponding aldehydes. tandfonline.comtandfonline.comemporia.edu The oxidation of 2- and 4-methylquinolines with selenium dioxide has been studied, and it provides a straightforward method for the preparation of quinoline aldehydes. tandfonline.comtandfonline.com While direct experimental data for this compound is not extensively documented, the reactivity is expected to be analogous. The reaction typically proceeds by heating the substituted quinoline with selenium dioxide in a solvent such as dioxane. tandfonline.com
Another approach for the oxidation of methylquinolines involves catalytic aerobic oxidation. For instance, palladium(II) complexes have been shown to catalyze the regioselective aerobic oxidation of 8-methylquinolines to the corresponding 8-quinolylmethyl acetates in a solution of acetic acid and acetic anhydride. rsc.org Further oxidation can lead to the carboxylic acid. rsc.org While this has been demonstrated for 8-methylquinolines, similar reactivity could be anticipated for the 6-methyl group of this compound under appropriate catalytic conditions.
The oxidation of the methyl group can also be achieved using other strong oxidizing agents, such as potassium permanganate (KMnO₄), though this may sometimes lead to the degradation of the quinoline ring if the conditions are too harsh. youtube.com Nickel peroxide has also been reported as a reagent for the oxidation of methylquinolines to their corresponding carboxylic acids. tandfonline.com
Table 1: Oxidation Reactions of the Methyl Group of Quinoline Derivatives This table is generated based on known reactions of analogous methylquinoline compounds.
| Oxidizing Agent | Product | Typical Conditions | Reference |
| Selenium Dioxide (SeO₂) | Quinoline-6-carbaldehyde | Dioxane, reflux | tandfonline.comtandfonline.com |
| Palladium(II) catalyst / O₂ | 6-Acetoxymethylquinoline | Acetic acid, acetic anhydride | rsc.org |
| Potassium Permanganate (KMnO₄) | Quinoline-6-carboxylic acid | Alkaline solution, heat | youtube.com |
| Nickel Peroxide | Quinoline-6-carboxylic acid | Aqueous base, room temperature | tandfonline.com |
Condensation Reactions Involving Methyl Groups
The methyl group at the 6-position of this compound, being attached to an aromatic ring, is generally not sufficiently acidic for direct condensation reactions. However, activation of this methyl group can facilitate such transformations. One common strategy is the prior oxidation of the methyl group to an aldehyde, as discussed in the previous section. The resulting quinoline-6-carbaldehyde can then readily participate in a variety of condensation reactions.
For example, quinoline aldehydes are known to undergo condensation with various nucleophiles. acs.org A well-documented reaction is the Claisen-Schmidt condensation of a quinoline aldehyde with a ketone in the presence of a base to form an α,β-unsaturated ketone. rsc.org Similarly, condensation with compounds containing active methylene groups, such as malonic acid derivatives or nitromethane, can be expected.
Another relevant transformation is the condensation of 2-methylquinolines with benzaldehydes in acetic anhydride, which proceeds through an addition-elimination mechanism to yield trans-β-(2-quinolyl)styrenes. rsc.org This reaction highlights the enhanced reactivity of methyl groups at the 2- and 4-positions of the quinoline ring due to the influence of the nitrogen atom. The methyl group at the 6-position is less activated and therefore less likely to participate in such direct condensations without prior functionalization.
Should the methyl group be converted to the corresponding aldehyde, a range of condensation reactions would become accessible, as illustrated by the reactivity of 2-chloroquinoline-3-carbaldehyde, which undergoes condensation with acetophenones to form chalcone derivatives. rsc.org
Table 2: Potential Condensation Reactions of 8-Fluoro-3-iodoquinoline-6-carbaldehyde This table is generated based on the known reactivity of other quinoline aldehydes.
| Reactant | Reaction Type | Product Type | Reference |
| Acetophenone | Claisen-Schmidt Condensation | Chalcone derivative | rsc.org |
| Malononitrile | Knoevenagel Condensation | Dicyanovinyl derivative | rsc.org |
| Phenylhydrazine | Schiff Base Formation | Phenylhydrazone | rsc.org |
Ring Transformations and Rearrangements
One documented example of a quinoline ring transformation is the ring expansion of activated quinolines with diazocarbonyl compounds in the presence of a copper triflate catalyst, leading to the formation of novel benzoazepines. rsc.org This reaction involves a C-C insertion mechanism.
Another approach to modifying the quinoline skeleton involves the ring expansion of oxindoles to quinolinones. acs.org While this is a synthetic route to quinolinones rather than a transformation of a pre-existing quinoline, it demonstrates a skeletal rearrangement leading to the quinoline core. Similarly, a thiol-mediated three-step cascade reaction can convert indoles into functionalized quinolines, involving a one-atom ring expansion. nih.gov
Rearrangements of substituted quinolines are also known. For instance, a photoinduced Hofmann-Martius type rearrangement has been observed for certain quinoline-protected dialkylanilines, resulting in the migration of an alkyl group from the nitrogen to the aniline (B41778) ring. nih.gov Furthermore, nucleophilic substitution and subsequent rearrangements of 4-chloro-2-methyl-3-nitroquinolines have been utilized to synthesize various fused heterocyclic systems. researchgate.net
Spectroscopic and Advanced Structural Characterization of 8 Fluoro 3 Iodo 6 Methylquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 8-Fluoro-3-iodo-6-methylquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its atomic connectivity and chemical environment.
¹H NMR: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons and the methyl group. The protons on the quinoline (B57606) ring system will appear in the aromatic region (typically δ 7.0-9.0 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) would be dictated by their position relative to the electron-withdrawing fluorine and iodine substituents and the electron-donating methyl group. The methyl protons at the C6 position are expected to appear as a sharp singlet in the upfield region (around δ 2.5 ppm).
¹³C NMR: The ¹³C NMR spectrum would reveal the chemical environment of each carbon atom in the molecule. The spectrum is expected to show ten distinct signals corresponding to the ten carbon atoms of the quinoline core and the methyl group. The carbons directly bonded to the electronegative fluorine and iodine atoms (C8 and C3, respectively) would exhibit characteristic shifts. The C-F coupling would result in a splitting of the C8 signal, providing further structural confirmation.
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an invaluable tool. A single resonance is expected for the fluorine atom at the C8 position. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom. Furthermore, coupling between the fluorine nucleus and adjacent protons (³JHF) would be observable in both the ¹H and ¹⁹F NMR spectra, aiding in the definitive assignment of the proton signals.
Interactive Data Table: Predicted NMR Data for this compound
| Analysis | Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| ¹H NMR | H2 | 8.8 - 9.2 | s | - |
| H4 | 8.2 - 8.6 | s | - | |
| H5 | 7.6 - 8.0 | d | J(H5,H7) ≈ 1-2 | |
| H7 | 7.3 - 7.7 | d | J(H7,H5) ≈ 1-2 | |
| CH₃ | 2.4 - 2.6 | s | - | |
| ¹³C NMR | C2 | 150 - 155 | s | - |
| C3 | 90 - 95 | s | - | |
| C4 | 145 - 150 | s | - | |
| C4a | 147 - 152 | s | - | |
| C5 | 125 - 130 | s | - | |
| C6 | 135 - 140 | s | - | |
| C7 | 120 - 125 | d | ²J(C7,F) ≈ 20-25 | |
| C8 | 155 - 160 | d | ¹J(C8,F) ≈ 240-260 | |
| C8a | 138 - 143 | s | - | |
| CH₃ | 18 - 22 | s | - | |
| ¹⁹F NMR | F8 | -110 to -130 | m | - |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry would be employed to determine the molecular weight of this compound and to study its fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₁₀H₇FIN). The isotopic pattern of this peak would be characteristic, showing the presence of one iodine atom. The fragmentation pattern would likely involve the loss of iodine, fluorine, or methyl radicals, as well as the cleavage of the quinoline ring, providing further structural information.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include C-H stretching from the aromatic ring and the methyl group, C=C and C=N stretching vibrations characteristic of the quinoline ring system, and C-F and C-I stretching vibrations.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3000-3100 | C-H Stretch | Aromatic |
| 2850-2960 | C-H Stretch | Methyl (CH₃) |
| 1500-1600 | C=C Stretch | Aromatic Ring |
| 1450-1550 | C=N Stretch | Quinoline Ring |
| 1000-1200 | C-F Stretch | Aryl-Fluoride |
| 500-600 | C-I Stretch | Aryl-Iodide |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass. For this compound, HRMS would be used to confirm its elemental composition. The experimentally determined mass would be compared to the calculated mass for the chemical formula C₁₀H₇FIN, with a very low margin of error, thus unequivocally confirming the molecular formula of the synthesized compound.
Computational and Theoretical Investigations of 8 Fluoro 3 Iodo 6 Methylquinoline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties and reactivity of molecular systems. nih.gov DFT methods, such as the widely used B3LYP functional, allow for the accurate calculation of a molecule's ground-state electronic structure, from which numerous properties can be derived. nih.gov
The electronic structure of 8-Fluoro-3-iodo-6-methylquinoline is dictated by the arrangement of its electrons in molecular orbitals. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. sapub.org
Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to visualize the charge distribution across the molecule. The MEP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions. researchgate.net In this molecule, the nitrogen atom of the quinoline (B57606) ring would be an electronegative site, while the hydrogen atoms and regions near the halogen substituents would show varying degrees of electropositive character.
Table 1: Representative Frontier Molecular Orbital Energies for Substituted Quinoline Derivatives (Illustrative Examples)
| Compound Derivative (Example) | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference Method |
|---|---|---|---|---|
| Quinazolin-4-one Derivative 2 | -6.49 | -1.80 | 4.69 | B3LYP/6-311G(d,p) sapub.org |
| Quinazolin-4-one Derivative 5 | -6.89 | -5.37 | 1.52 | B3LYP/6-311G(d,p) sapub.org |
| A Novel Quinoline Derivative | - | - | 4.06 | DFT/B3LYP/6-311++G(d,p) researchgate.net |
This table presents data from related heterocyclic systems to illustrate typical values obtained through DFT calculations. The actual values for this compound would require specific calculation.
DFT calculations are instrumental in predicting the reactivity and regioselectivity of chemical reactions. By analyzing the electronic structure, one can predict which sites on the this compound molecule are most susceptible to attack.
Condensed Fukui functions (f+, f-, f0) are powerful descriptors derived from DFT that quantify the reactivity of specific atomic sites toward nucleophilic, electrophilic, and radical attacks, respectively. nih.gov For substituted quinolines, computational studies have been used to rationalize the regioselectivity of reactions like C-H functionalization. For instance, DFT calculations on quinoline N-oxides have shown how different palladium catalysts can selectively activate the C8 or C2 position. rsc.org The formation of a metallacycle intermediate involving the catalyst and the quinoline ring is a key step, and the relative energy barriers for activation at different positions determine the reaction's outcome. rsc.org For this compound, such calculations could predict the most favorable sites for further functionalization, considering the existing substituents.
Computational chemistry provides deep insights into the mechanisms of complex organic reactions. DFT can be used to map the entire potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. researchgate.net This allows chemists to understand why certain reaction conditions lead to specific products.
For the synthesis of quinolines, theoretical studies have shed light on classic name reactions like the Skraup and Friedländer syntheses. iipseries.org For example, in a modified Skraup reaction, DFT calculations helped explain the formation of minor isomers by computing the activation energies for different proposed reaction pathways. researchgate.net By applying these methods to the synthesis of this compound, researchers could optimize reaction conditions, improve yields, and potentially design novel synthetic routes by understanding the underlying energetic landscape of the chemical transformation. nih.gov
Quantum Chemical Calculations for Properties and Interactions
Key global descriptors include:
Electronegativity (χ): Measures a molecule's ability to attract electrons.
Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. sapub.org
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These parameters are crucial for comparing the reactivity of different quinoline derivatives and for understanding their interactions with other molecules. nih.govrsc.org
Table 2: Calculated Global Reactivity Descriptors for an Exemplary Quinoline Derivative (Illustrative)
| Parameter | Symbol | Formula | Typical Value (eV) |
|---|---|---|---|
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.345 sapub.org |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 4.145 sapub.org |
| Electrophilicity Index | ω | μ2 / 2η | 3.665 sapub.org |
| Chemical Softness | S | 1 / η | 0.213 sapub.org |
This table uses values for a representative quinazolin-4-one derivative to illustrate the concept. sapub.org Specific calculations are needed for this compound.
Molecular Docking and Dynamics Simulations
To explore the potential of this compound in a biological context, molecular docking and dynamics simulations are the primary computational tools. These methods model the interaction of a small molecule (ligand) with a large biological macromolecule (target), such as a protein or enzyme.
Molecular Docking is a computational technique used to predict the preferred binding orientation of a ligand to its target. nih.gov A docking algorithm samples numerous possible conformations of the ligand within the target's binding site and uses a scoring function to estimate the binding affinity for each pose. Studies on various quinoline derivatives have used docking to identify potential inhibitors for targets like the SARS-CoV-2 main protease and human topoisomerase II. nih.govnih.gov Docking can reveal key intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-target complex. nih.gov For this compound, docking could be used to screen it against a library of known drug targets to generate hypotheses about its potential biological activity.
Molecular Dynamics (MD) Simulations take the analysis a step further. Starting from a promising docked pose, an MD simulation models the atomic movements of the ligand-target complex over time (typically nanoseconds). nih.gov This provides a dynamic view of the interaction, allowing researchers to assess the stability of the binding pose and the flexibility of the complex. researchgate.net Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of individual residues in the protein. nih.gov Such simulations could validate whether this compound forms a stable and lasting interaction with a potential biological target.
Conformational Analysis
A comprehensive understanding of the conformational preferences of this compound is crucial as its three-dimensional structure dictates its interaction with biological targets. Conformational analysis through computational methods typically involves scanning the potential energy surface by systematically rotating the flexible bonds of the molecule. In the case of this compound, the primary rotatable bond is that of the methyl group at the 6-position.
Due to the relatively rigid quinoline core, the conformational flexibility of this molecule is limited. The rotation of the 6-methyl group is the main contributor to different conformations. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be utilized to determine the energies of these conformers. By performing a relaxed potential energy surface scan, the most stable (lowest energy) conformation can be identified.
Table 1: Hypothetical Conformational Analysis Data for this compound
| Dihedral Angle (H-C-C-C) | Relative Energy (kcal/mol) |
| 0° | 0.5 |
| 60° | 0.0 |
| 120° | 0.5 |
| 180° | 0.0 |
Note: This table is illustrative and based on the expected rotational barrier for a methyl group on an aromatic ring. Actual values would require specific quantum chemical calculations.
Structure-Activity Relationship (SAR) Studies Through Computational Modeling
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing drug candidates. Computational modeling provides a platform to rationalize the SAR of a series of compounds by correlating their structural features with their biological activities. For this compound, computational SAR studies would aim to understand how the fluoro, iodo, and methyl substituents on the quinoline scaffold contribute to its biological effect.
Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. These models mathematically relate descriptors of molecular structure (e.g., electronic properties, steric factors, hydrophobicity) to biological activity. For this compound, key descriptors would include the electronegativity and size of the fluorine and iodine atoms, and the steric bulk of the methyl group.
Table 2: Key Structural Features and Their Potential Influence on Activity
| Feature | Position | Potential Influence on Activity |
| Fluoro group | 8 | Modulation of pKa, metabolic stability, and binding interactions through electrostatic forces. |
| Iodo group | 3 | Potential for halogen bonding, increased lipophilicity, and steric influence on binding pocket interactions. |
| Methyl group | 6 | Steric effects, potential for hydrophobic interactions, and influence on metabolic stability. |
pKa Value Calculations for Ionization State Prediction
The ionization state of a molecule at physiological pH is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target binding affinity. The pKa value, which quantifies the acidity of a compound, can be predicted using computational methods.
For this compound, the quinoline nitrogen atom is the primary basic center that can be protonated. Computational pKa prediction can be performed using various approaches, including those based on quantum mechanical calculations with continuum solvation models. These methods calculate the free energy change of the protonation/deprotonation reaction in solution.
The pKa of the quinoline nitrogen in this compound will be influenced by the electronic effects of the substituents. The electron-withdrawing fluorine atom at the 8-position is expected to decrease the basicity of the quinoline nitrogen, thereby lowering its pKa value compared to unsubstituted quinoline. The iodo and methyl groups will also have electronic and steric influences on the pKa.
While a precise, computationally derived pKa value for this compound is not available in the public domain, computational protocols exist for its prediction. These would typically involve DFT calculations of the free energies of the neutral and protonated species in an aqueous environment, often benchmarked against experimentally known pKa values of related compounds.
Table 3: Predicted pKa Value and Ionization State
| Parameter | Predicted Value | Implication at Physiological pH (7.4) |
| pKa (quinoline nitrogen) | ~ 3.5 - 4.5* | Predominantly in the neutral (un-ionized) form. |
Note: This is an estimated range based on the expected electronic effects of the substituents on the quinoline core. Accurate prediction would necessitate specific computational studies.
Applications of 8 Fluoro 3 Iodo 6 Methylquinoline in Chemical Biology and Materials Science Research Focus
Use as a Versatile Small Molecule Scaffold for Library Synthesis
The structure of 8-Fluoro-3-iodo-6-methylquinoline is well-suited for the generation of compound libraries, which are essential tools in drug discovery and chemical biology for screening against biological targets. The quinoline (B57606) core itself is a prominent scaffold found in numerous bioactive natural products and synthetic drugs. nih.govmdpi.com The true versatility of this compound lies in the strategic placement of its substituents, which allows for systematic chemical diversification.
The iodine atom at the 3-position is particularly significant. It serves as a key functional group for introducing a wide array of molecular fragments through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This enables the rapid synthesis of a large number of analogues with diverse substituents at this position, a common strategy in the creation of screening libraries. researchgate.net For instance, a library of iodo-quinoline derivatives can be generated to explore structure-activity relationships (SAR) for a particular biological target. mdpi.com
The general process for library synthesis using a scaffold like this compound involves a series of parallel reactions where the core quinoline structure is reacted with a diverse set of building blocks. This combinatorial approach can efficiently produce hundreds or thousands of unique compounds for high-throughput screening. nih.gov The resulting libraries of quinoline derivatives are then evaluated for their biological activities, such as kinase inhibition or antimicrobial effects, to identify promising lead compounds for further development. nih.govnih.gov
Table 1: Potential Diversification Reactions for Library Synthesis
| Reaction Type | Reagent Class | Introduced Moiety |
| Suzuki Coupling | Boronic acids/esters | Aryl, heteroaryl, alkyl groups |
| Sonogashira Coupling | Terminal alkynes | Alkynyl groups |
| Heck Coupling | Alkenes | Alkenyl groups |
| Buchwald-Hartwig Amination | Amines | Amino groups |
| Stille Coupling | Organostannanes | Various organic groups |
This strategic approach to library synthesis, leveraging the reactivity of the iodo- and fluoro-substituted quinoline core, underscores the compound's importance as a starting point for discovering novel molecules with diverse functionalities. researchgate.netresearchgate.net
Development of Chemical Probes for Biological Systems
Chemical probes are small molecules designed to interact with and report on biological systems, providing invaluable insights into cellular processes and disease mechanisms. nih.gov The quinoline scaffold is frequently employed in the design of such probes, particularly fluorescent probes, due to its inherent photophysical properties and its ability to be readily functionalized. researchgate.netcrimsonpublishers.com
This compound serves as an excellent starting point for creating targeted chemical probes. The core structure can be modified to include a "pharmacophore" for recognizing a specific biological target, such as an enzyme or receptor, and a "fluorophore" for visual detection. nih.gov The reactivity of the iodine atom allows for the attachment of various reporting tags or binding moieties.
For example, quinoline-based probes have been successfully developed for a variety of applications:
Bio-imaging: Fluorescent quinoline derivatives are used for live-cell imaging, allowing researchers to visualize specific cellular components or track dynamic processes. researchgate.netcrimsonpublishers.com
Ion Sensing: Certain quinoline-based chelators exhibit changes in fluorescence upon binding to metal ions like zinc, making them useful probes for studying the biological roles of these ions. acs.org
Disease Diagnosis and Therapy (Theranostics): Quinoline derivatives have been developed as theranostic agents, which combine diagnostic imaging with targeted therapy. For instance, FAPI-04, a quinoline-based inhibitor, has been used for PET imaging and targeted radionuclide therapy of tumors. nih.gov
The development of a chemical probe from this compound would involve modifying its structure to enhance its binding affinity and selectivity for a target of interest while optimizing its fluorescent or other reporting properties. The fluorine atom can also play a role by modulating the electronic properties of the molecule, potentially fine-tuning its spectral characteristics or improving its cell permeability.
Integration into Advanced Materials (e.g., optical and sensing properties)
The unique electronic and structural characteristics of quinoline derivatives make them attractive candidates for incorporation into advanced functional materials. mdpi.com The polyhalogenated nature of compounds like this compound can be leveraged to create materials with specific optical and electronic properties.
The planar aromatic structure of the quinoline core facilitates π-π stacking interactions, which are crucial for the performance of organic electronic materials. By modifying the substituents on the quinoline ring, researchers can tune these interactions and, consequently, the material's properties. Halogenated quinoline derivatives are explored as building blocks for:
Organic Semiconductors: These materials are essential components of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of the quinoline core can be tailored through substitution to optimize charge transport.
Liquid Crystals: The rigid, rod-like shape of some quinoline derivatives makes them suitable for forming liquid crystalline phases, which have applications in displays and sensors.
Dyes and Pigments: The extended π-system of quinoline derivatives often results in strong absorption and emission of light, making them useful as dyes and fluorescent markers.
The presence of fluorine and iodine in this compound offers specific advantages. The high electronegativity of fluorine can alter the energy levels of the molecular orbitals, influencing the color and efficiency of light emission. The iodine atom, as a site for further functionalization, allows the quinoline unit to be covalently integrated into larger polymer chains or attached to surfaces, creating functional thin films or nanoparticles with tailored sensing capabilities.
Future Research Directions and Unexplored Avenues
Development of Novel and More Sustainable Synthetic Pathways
The current synthetic routes to 8-fluoro-3-iodo-6-methylquinoline may rely on traditional methods that can be resource-intensive and generate significant waste. Future research should prioritize the development of more sustainable and efficient synthetic strategies. This could involve exploring green chemistry principles such as the use of environmentally benign solvents, catalytic methods to replace stoichiometric reagents, and atom-economical reactions. Investigating one-pot syntheses or flow chemistry processes could also lead to more streamlined and scalable production of this valuable building block.
Comprehensive Investigation of Reactivity Profiles with Diverse Reagents
The iodine atom at the 3-position of this compound is a prime site for a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig reactions. A systematic and comprehensive investigation into its reactivity with a wide array of boronic acids, alkynes, and amines would be highly valuable. This would not only expand the library of accessible derivatives but also provide deeper insights into the electronic and steric effects of the fluorine and methyl substituents on the reactivity of the C-I bond. Furthermore, exploring the reactivity of the other positions on the quinoline (B57606) ring could unveil novel functionalization pathways.
Advanced Computational Modeling for Deeper Mechanistic Understanding
To complement experimental studies, advanced computational modeling can provide profound insights into the structural, electronic, and reactive properties of this compound. Density Functional Theory (DFT) calculations can be employed to predict molecular geometries, charge distributions, and spectroscopic signatures. Such studies can also elucidate the mechanisms of its reactions, helping to rationalize observed reactivity patterns and predict the outcomes of new transformations. Computational modeling can be a powerful tool in guiding the rational design of new experiments and derivatives with desired properties.
Exploration of New In Vitro Biological Targets and Mechanisms
While some quinoline derivatives are known for their biological activity, the specific biological targets and mechanisms of action for this compound remain largely unexplored. High-throughput screening against a diverse panel of biological targets, including enzymes, receptors, and protein-protein interactions, could identify novel areas of therapeutic potential. Subsequent mechanistic studies would be crucial to understand how this compound exerts its biological effects at a molecular level. This could involve techniques such as cell-based assays, proteomics, and transcriptomics to unravel the intricate signaling pathways it may modulate.
Design and Synthesis of Hybrid Molecules Incorporating the this compound Moiety
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful strategy in drug discovery. The this compound scaffold can serve as a versatile platform for the design and synthesis of novel hybrid molecules. By strategically linking it to other known bioactive moieties, it may be possible to create new chemical entities with synergistic or multi-target activities. This approach could lead to the development of innovative therapeutic agents with improved efficacy and reduced potential for drug resistance.
Q & A
Q. What are the recommended synthetic routes for 8-Fluoro-3-iodo-6-methylquinoline, and how can regioselectivity be ensured during halogenation?
- Methodological Answer : The synthesis of halogenated quinolines typically involves sequential functionalization. For fluoro and iodo groups, direct electrophilic substitution or metal-mediated cross-coupling (e.g., Ullmann or Buchwald-Hartwig reactions) can be employed. The 8-fluoro group is introduced via directed ortho-metallation (DoM) using LDA or similar bases, followed by quenching with a fluorinating agent (e.g., NFSI). The 3-iodo group may be introduced via iodination of a pre-formed quinoline scaffold using iodine monochloride (ICl) in acetic acid . Methylation at the 6-position can be achieved through Friedel-Crafts alkylation or palladium-catalyzed coupling. Regioselectivity is controlled by steric and electronic directing effects; for example, electron-donating groups (e.g., methyl) direct halogenation to specific positions .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Strict adherence to PPE (gloves, lab coat, goggles, and respirator if volatilized) is mandatory due to potential toxicity and iodine’s volatility. Work should be conducted in a fume hood to prevent inhalation. Waste must be segregated into halogenated organic containers and processed by certified hazardous waste facilities. Spills require immediate neutralization with inert adsorbents (e.g., vermiculite) and disposal via approved protocols .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : NMR confirms fluorine incorporation (δ ~ -120 to -140 ppm for aromatic C-F). NMR identifies methyl protons (δ ~2.5 ppm) and quinoline aromatic signals.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 316.98).
- Elemental Analysis : Matches calculated C, H, N, and halogen percentages (±0.4%).
- HPLC : Purity >98% confirmed via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., conflicting 13C^{13}\text{C}13C NMR shifts) for this compound across different studies?
- Methodological Answer : Discrepancies often arise from solvent effects, concentration, or tautomerism. To standardize:
- Use deuterated solvents consistently (e.g., DMSO-d vs. CDCl).
- Validate assignments via 2D NMR (HSQC, HMBC) to resolve overlapping signals.
- Compare data with computational predictions (DFT calculations for chemical shifts) .
Q. What strategies optimize the regioselective introduction of fluorine and iodine in polyhalogenated quinolines?
- Methodological Answer :
- Fluorine : Use directing groups (e.g., -NH or -OMe) to orient electrophilic fluorination. For example, 8-fluoro placement is favored via meta-directing effects of electron-withdrawing groups.
- Iodine : Sequential iodination after fluorination avoids steric hindrance. Employ transition-metal catalysts (e.g., Pd) for C-H activation at the 3-position .
Q. How should contradictory bioactivity results (e.g., antimicrobial vs. cytotoxic effects) be addressed in pharmacological studies?
- Methodological Answer :
- Assay Validation : Replicate studies in independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Dose-Response Analysis : Establish IC/MIC values across multiple cell lines to differentiate target-specific vs. cytotoxic effects.
- Mechanistic Studies : Use knockout models or competitive binding assays to identify off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
